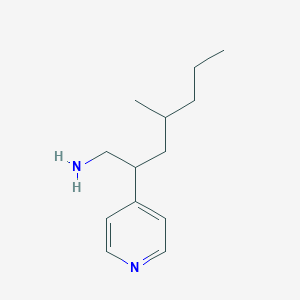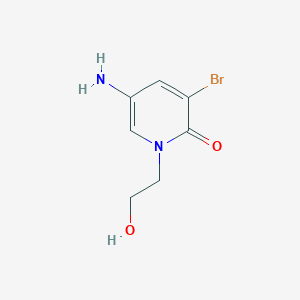
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: is a heterocyclic compound containing nitrogen and bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyethyl groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the following steps:
Bromination: A pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amino group.
Hydroxyethylation: Finally, the amino-bromopyridine is reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Amino-3-bromo-1-(2-oxoethyl)-1,2-dihydropyridin-2-one.
Reduction: 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-ol.
Substitution: 5-Amino-3-(substituted)-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand for metal complexes.
Biology:
Enzyme Inhibition Studies: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
5-Amino-3-chloro-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
Uniqueness:
- The combination of amino, bromine, and hydroxyethyl groups in 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one provides unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI Key |
CIZYNOXQZGWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)
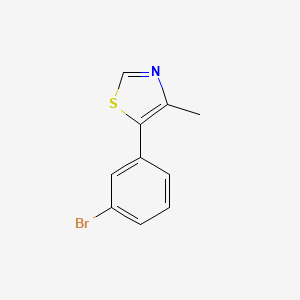

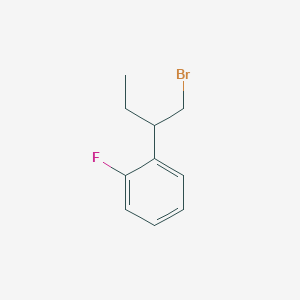
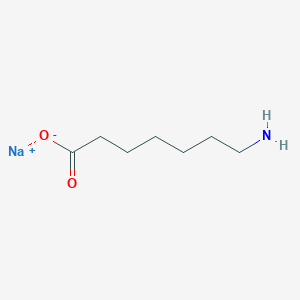
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
